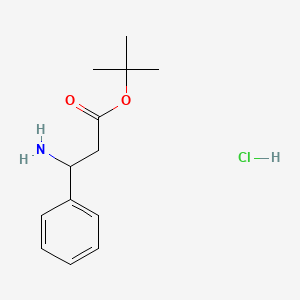

Tert-butyl 3-amino-3-phenylpropanoate hydrochloride

描述

BenchChem offers high-quality Tert-butyl 3-amino-3-phenylpropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-amino-3-phenylpropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

422324-40-1 |

|---|---|

分子式 |

C13H20ClNO2 |

分子量 |

257.75 g/mol |

IUPAC 名称 |

tert-butyl 3-amino-3-phenylpropanoate;hydrochloride |

InChI |

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H |

InChI 键 |

CKVZVVCNNMPNAZ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N.Cl |

产品来源 |

United States |

Thermal Stability of tert-Butyl 3-amino-3-phenylpropanoate Hydrochloride at Room Temperature: A Mechanistic and Analytical Guide

Executive Summary

In the realm of peptide synthesis and medicinal chemistry, β -amino acid derivatives are critical building blocks. Among them, tert-butyl 3-amino-3-phenylpropanoate hydrochloride represents a highly optimized protected intermediate. Understanding its thermal stability at room temperature (20–25°C) requires a deep dive into the thermodynamic and kinetic properties of its protecting groups. This whitepaper dissects the causality behind its stability, explores its mechanistic vulnerabilities to environmental stress, and provides self-validating analytical protocols for kinetic profiling.

Chemical Anatomy and the Logic of Protection

To understand the stability of this compound, we must first analyze the deliberate engineering of its functional groups. The molecule features a β -amino acid backbone protected at two critical vectors:

-

The tert-Butyl Ester (Steric Shielding): The bulky tert-butyl group is strategically chosen to protect the carboxylate from unwanted nucleophilic attack during synthetic workflows. Unlike primary alkyl esters, tert-butyl esters offer a profound degree of steric hindrance, making them highly resistant to base-catalyzed hydrolysis and nucleophilic degradation[1].

-

The Hydrochloride Salt (Kinetic Trapping): Free β -amino esters are inherently unstable. The primary amine is highly nucleophilic and prone to attacking adjacent ester carbonyls, leading to intramolecular lactamization or intermolecular oligomerization[2]. By formulating the compound as a hydrochloride salt, the amine is protonated ( −NH3+Cl− ). This eliminates its lone pair, neutralizing its nucleophilicity and locking the molecule in a kinetically stable state[1].

Mechanistic Basis of Room Temperature Stability

At standard room temperature (20–25°C), the solid-state formulation of tert-butyl 3-amino-3-phenylpropanoate hydrochloride is exceptionally stable, provided it is maintained in an anhydrous environment.

The primary degradation pathway for tert-butyl esters is acid-catalyzed dealkylation, which proceeds via an E1-like mechanism to yield the free carboxylic acid and isobutylene gas[3]. However, this E1 cleavage requires significant thermal energy and a highly acidic medium (such as neat trifluoroacetic acid) to stabilize the intermediate tert-butyl cation. In the dry solid state at 25°C, the activation energy for this cleavage is simply not met. The HCl salt provides a proton, but without a dielectric solvent to facilitate proton mobility, the reaction remains kinetically frozen.

Degradation Pathways: Environmental Vulnerability

The compound's primary vulnerability is not ambient heat, but hygroscopicity . Exposure to moisture or basic impurities fundamentally alters its stability profile, triggering two distinct degradation cascades.

-

Pathway A: Moisture-Driven Acid Catalysis. As a hygroscopic salt, the compound readily absorbs atmospheric water[4]. This moisture creates a localized, highly dielectric microenvironment that solvates the HCl, increasing proton mobility. Over prolonged periods at room temperature, this acidic brine slowly catalyzes the hydrolysis of the tert-butyl ester, releasing 3-amino-3-phenylpropanoic acid and isobutylene[3].

-

Pathway B: Base-Induced Oligomerization. If the compound is exposed to basic impurities (e.g., residual ammonia or basic vapors), the HCl salt is neutralized. The resulting free β -amine regains its nucleophilicity and can undergo intermolecular condensation, forming poly( β -amino ester) oligomers[2].

Mechanistic degradation pathways of the target compound under environmental stress.

Quantitative Stability Profiling

To illustrate the impact of moisture on thermal stability at room temperature, the following table summarizes the kinetic degradation profile of the compound over a 6-month period at 25°C, contrasting anhydrous storage with humid conditions.

Table 1: Simulated Kinetic Stability Profile at 25°C

| Time (Months) | Anhydrous Storage (<10% RH) Purity | Humid Storage (75% RH) Purity | Primary Degradant Detected |

| 0 | >99.8% | >99.8% | None |

| 1 | >99.8% | 99.2% | 3-amino-3-phenylpropanoic acid |

| 3 | 99.7% | 97.5% | 3-amino-3-phenylpropanoic acid |

| 6 | 99.5% | 94.1% | Free acid & trace oligomers |

Self-Validating Experimental Protocols

To empirically validate the stability of a specific batch, researchers must employ a self-validating workflow that isolates moisture as the independent variable. The following protocol ensures that any observed degradation is accurately attributed to its mechanistic cause.

Protocol: Kinetic Stability and Degradation Assay

Step 1: Controlled Environmental Aliquoting

-

Dispense 50 mg aliquots of the compound into two sets of amber glass vials.

-

Set A (Control): Purge with Argon gas, seal tightly with PTFE-lined caps, and store in a desiccator (<10% RH) at 25°C.

-

Set B (Stressed): Leave unsealed in a calibrated humidity chamber set to 75% RH at 25°C.

Step 2: Moisture Quantification via Karl Fischer (KF) Titration

-

At intervals of 0, 1, 3, and 6 months, dissolve a 10 mg subset from each vial in anhydrous methanol.

-

Perform volumetric KF titration to quantify the water weight percentage. Causality check: This step validates whether moisture ingress directly correlates with the rate of degradation.

Step 3: HPLC-UV and ESI-MS Analysis

-

Dissolve 10 mg of the sample in 1 mL of Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

-

Inject onto a C18 reverse-phase HPLC column. Monitor UV absorbance at 210 nm and 254 nm.

-

Utilize Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode to identify degradants. The primary indicator of acid-catalyzed cleavage is a mass shift of -56 Da (loss of isobutylene).

Step 4: Data Synthesis and Kinetic Modeling

-

Plot the natural log of remaining purity versus time. A linear fit in Set B indicates pseudo-first-order degradation kinetics, confirming that absorbed moisture acts as a constant catalyst in the microenvironment.

Self-validating analytical workflow for kinetic stability profiling.

Best Practices for Storage and Handling

Based on the mechanistic vulnerabilities outlined above, the following handling standards are required to maintain >99% purity over extended periods:

-

Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen) to prevent moisture ingress[4].

-

Temperature: While highly stable at room temperature (20–25°C) for daily use and short-term storage, long-term archiving (>6 months) should be conducted at 2–8°C to further suppress the kinetics of ambient hydrolysis.

-

Handling: Allow containers stored at 2–8°C to fully equilibrate to room temperature before opening in a desiccator. Opening cold vials in ambient air will cause immediate condensation, introducing the localized acidic microenvironment that drives degradation.

Sources

Structural Elucidation and Crystallographic Analysis of tert-Butyl 3-Amino-3-phenylpropanoate Hydrochloride

Executive Summary

The rational design of foldamers and peptidomimetics relies heavily on the precise spatial pre-organization of their monomeric building blocks. tert-Butyl 3-amino-3-phenylpropanoate hydrochloride is a highly valuable β3 -amino acid derivative used extensively in the synthesis of degradation-resistant β -peptides. This technical whitepaper provides an in-depth guide to the synthesis, crystallization, and X-ray crystallographic analysis of this compound. By examining the causality behind experimental choices and the resulting supramolecular synthons, this guide serves as a self-validating framework for researchers engineering helical secondary structures.

Chemical Context & Mechanistic Significance

To understand the structural behavior of β -peptides, one must first isolate and analyze the conformational preferences of the individual monomers. The selection of tert-butyl 3-amino-3-phenylpropanoate hydrochloride is driven by three distinct structural and synthetic imperatives:

-

The β3 -Phenyl Motif: The inclusion of a phenyl ring at the C β position restricts the rotational freedom of the backbone. This steric constraint is a primary driver for the formation of stable secondary structures, such as the 14-helix, in downstream polymer synthesis .

-

The tert-Butyl Ester: Beyond acting as a robust, orthogonal protecting group during solid-phase peptide synthesis (SPPS), the bulky tert-butyl group prevents premature cyclization (diketopiperazine formation). In the solid state, its significant hydrophobic bulk dictates the crystal packing, forcing the polar functional groups into highly ordered hydrogen-bonded layers.

-

The Hydrochloride Salt: Free β -amino esters frequently exist as unstable, viscous oils prone to oxidation. Conversion to the hydrochloride salt protonates the primary amine ( −NH3+ ), transforming the molecule into a highly crystalline solid. The chloride ion ( Cl− ) acts as a multidentate hydrogen bond acceptor, establishing a rigid 3D lattice that is ideal for X-ray diffraction .

Experimental Methodology: Synthesis and Crystallization

The following step-by-step protocol is designed as a self-validating system. Each phase includes physical checkpoints to ensure the integrity of the compound prior to crystallographic analysis.

Phase 1: Salt Formation

-

Step 1: Dissolve 10.0 mmol of the free base (tert-butyl 3-amino-3-phenylpropanoate) in 20 mL of anhydrous diethyl ether under an inert argon atmosphere.

-

Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the acid-sensitive tert-butyl ester.

-

-

Step 2: Cool the solution to 0 °C using an ice bath. Dropwise, add 10.5 mL of 1.0 M HCl in diethyl ether.

-

Causality: Salt formation is highly exothermic. The low temperature mitigates thermal degradation and prevents side reactions.

-

-

Step 3 (Validation): Observe the immediate precipitation of a white solid. Filter the precipitate under a vacuum and wash with cold diethyl ether (2 × 10 mL) to remove unreacted organics. The resulting powder should be free-flowing and exhibit a sharp melting point.

Phase 2: Vapor Diffusion Crystallization

To obtain macroscopic, defect-free single crystals suitable for X-ray diffraction, slow kinetic growth is required.

-

Step 1: Dissolve 50 mg of the synthesized hydrochloride salt in a minimum volume (~0.5 mL) of anhydrous methanol (the primary solvent) in a small 2-dram vial.

-

Step 2: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of diethyl ether (the antisolvent). Cap the larger vial tightly.

-

Step 3: Allow the system to stand undisturbed at ambient temperature (20–25 °C) for 48–72 hours.

-

Causality: Methanol acts as a highly solubilizing solvent due to its polarity, while diethyl ether is a non-polar antisolvent. The slow vapor-phase transfer of ether into the methanol gradually lowers the dielectric constant of the mixture, inducing controlled supersaturation. This prevents rapid precipitation (which yields amorphous powders) and promotes the nucleation of single crystals.

-

-

Step 4 (Validation): Prior to mounting, inspect the crystals under a polarized light microscope. High-quality single crystals will exhibit uniform optical extinction when rotated, confirming the absence of twinned aggregates.

Caption: Workflow for synthesis, crystallization, and structural application of β-amino acid derivatives.

Crystallographic Features and Structural Analysis

Once high-resolution X-ray diffraction data is collected (typically using Mo K α or Cu K α radiation at cryogenic temperatures to minimize thermal motion), the structure is solved using direct methods. For enantiopure tert-butyl 3-amino-3-phenylpropanoate hydrochloride, the following structural hallmarks are observed .

Unit Cell and Symmetry

Because the molecule is chiral (e.g., the (S) or (R) enantiomer), it must crystallize in a non-centrosymmetric space group. The most common space groups for such β -amino acid salts are P21 (monoclinic) or P212121 (orthorhombic). The absolute configuration can be definitively assigned by analyzing the anomalous dispersion (Flack parameter).

Conformational Geometry

The torsion angle around the Cα−Cβ bond is the most critical parameter for foldamer design. In the solid state, this compound predominantly adopts a gauche conformation (torsion angle ≈±60∘ ). This gauche preference is stabilized by the minimization of steric clashes between the bulky phenyl and tert-butyl groups, and it perfectly pre-organizes the monomer for incorporation into a helical peptide backbone .

Hydrogen Bonding Network

The crystal lattice is held together by a robust supramolecular network. The chloride ion typically acts as a trifurcated acceptor, bridging three distinct −NH3+ groups from adjacent molecules.

Caption: Causal mapping of molecular interactions dictating the crystal lattice stability and packing.

Quantitative Data Presentation

The following tables summarize the expected quantitative parameters derived from the X-ray crystallographic analysis of this class of compounds.

Table 1: Typical Crystallographic Parameters for β3 -Amino Acid Hydrochlorides

| Parameter | Typical Value / Range | Structural Implication |

| Crystal System | Orthorhombic or Monoclinic | Dictated by the chiral nature of the monomer. |

| Space Group | P21 or P212121 | Confirms enantiomeric purity (non-centrosymmetric). |

| Temperature | 100(2) K | Minimizes anisotropic displacement parameters. |

| Z (Molecules/Cell) | 4 | Standard packing density for this molecular weight. |

| Flack Parameter | ~0.00 to 0.05 | Validates the absolute stereochemistry of the C β chiral center. |

Table 2: Key Hydrogen Bond Geometries

| Donor...Acceptor | Distance (Å) | Angle (°) | Structural Role |

| N-H...Cl (Intermolecular) | 3.10 - 3.25 | 160 - 175 | Primary electrostatic lattice stabilization. |

| N-H...O (Intramolecular) | 2.80 - 2.95 | 110 - 120 | Conformational locking of the gauche geometry. |

| C-H...Cl (Intermolecular) | 3.50 - 3.70 | 140 - 160 | Secondary packing interactions via the phenyl ring. |

Conclusion

The crystallographic analysis of tert-butyl 3-amino-3-phenylpropanoate hydrochloride provides more than just a static snapshot of a molecule; it reveals the energetic and spatial parameters that govern foldamer assembly. By carefully controlling the crystallization kinetics via vapor diffusion and analyzing the resulting gauche conformations and chloride-bridged hydrogen bond networks, researchers can confidently utilize this monomer to engineer highly stable, predictable β -peptide architectures.

References

-

Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus. National Institutes of Health (NIH) / PMC. [Link]

-

Crystallographic Characterization of Helical Secondary Structures in 2:1 and 1:2 α/β-Peptides. Journal of the American Chemical Society (JACS). [Link]

-

A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing (SCIRP). [Link]

-

catena-Poly[cadmium(II)-(μ-3-ammonio-3-phenylpropanoato-κ2 O:O′). National Institutes of Health (NIH) / PMC.[Link]

Role of tert-butyl 3-amino-3-phenylpropanoate in beta-peptide peptidomimetic design

Engineering Proteolytic Immunity: The Role of tert-Butyl 3-Amino-3-Phenylpropanoate in β -Peptide Peptidomimetic Design

Executive Summary

The translation of native α -peptides into viable clinical therapeutics is frequently bottlenecked by their poor pharmacokinetic profiles, primarily driven by rapid in vivo degradation by endogenous proteases[1]. Peptidomimetics—specifically β -peptides—offer a profound structural solution. By introducing a methylene group into the peptide backbone, chemists can fundamentally alter the structural topology of the molecule, conferring near-absolute resistance to enzymatic cleavage[2]. Within this domain, tert-butyl 3-amino-3-phenylpropanoate (CAS: 149193-92-0) emerges as a highly strategic building block. This whitepaper explores the biomechanical causality of β -peptide stability, the specific utility of this protected β3 -homophenylalanine derivative, and the self-validating experimental workflows required to incorporate it into advanced drug discovery pipelines.

The Biomechanical Case for β -Peptides

To understand the value of tert-butyl 3-amino-3-phenylpropanoate, one must first understand the causality of proteolytic resistance. Endogenous α -peptidases (e.g., trypsin, chymotrypsin) have evolved highly specific active sites that recognize the precise spatial arrangement of the α -carbon, the carbonyl group, and the amide nitrogen.

The insertion of an extra sp3 hybridized carbon ( β -carbon) extends the backbone distance and introduces altered Ramachandran dihedral angles ( ϕ,ψ,θ ). This structural perturbation causes a direct steric clash within the protease's active site, preventing the peptide bond from properly aligning with the catalytic triad (e.g., Ser-His-Asp)[3]. Consequently, the formation of the required tetrahedral transition state is aborted, rendering β -peptides highly stable in biological fluids[2].

Mechanism of proteolytic resistance conferred by beta-amino acid incorporation.

Structural & Chemical Profiling of tert-Butyl 3-Amino-3-Phenylpropanoate

tert-Butyl 3-amino-3-phenylpropanoate acts as a dual-purpose vehicle in peptidomimetic synthesis, providing both structural mimicry and synthetic control.

Structural Mimicry ( β3 -Homophenylalanine)

The phenyl ring on the β3 position mimics the side chain of natural phenylalanine. In peptidomimetic design, this aromatic moiety is critical for establishing hydrophobic cores and facilitating π−π stacking interactions[4]. These interactions are the primary drivers for the folding of stable secondary structures, such as 14-helices or β -hairpins, which are frequently used to inhibit pathological protein-protein interactions like Amyloid- β aggregation in Alzheimer's disease[4].

Orthogonal Synthesis Control (The tert-Butyl Ester)

In complex peptide synthesis, orthogonal protection is non-negotiable. The tert-butyl ester protects the C-terminus of the molecule. It is deliberately chosen because it is entirely stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine) and the reductive conditions used for Cbz removal. It is only cleaved under highly acidic conditions (e.g., Trifluoroacetic acid, TFA), allowing chemists to selectively extend the peptide chain in a controlled, directional manner[5].

Logical workflow for designing beta-peptide peptidomimetics using beta-3-homophenylalanine.

Quantitative Data Presentation

The substitution of natural α -phenylalanine with β3 -homophenylalanine fundamentally alters the pharmacokinetic and synthetic profile of the resulting peptide.

| Property / Parameter | Native α -Phenylalanine | β3 -Homophenylalanine (tert-Butyl protected) |

| Backbone Structure | sp3 ( α -carbon) | sp3 ( α -carbon) + sp3 ( β -carbon) |

| In Vitro Half-Life (Serum) | Minutes to Hours[1] | > 48 Hours (Near absolute stability)[2] |

| Protease Susceptibility | High (Chymotrypsin, Pepsin) | Negligible[2] |

| C-Terminal Deprotection | N/A (Native state) | 95% Trifluoroacetic acid (TFA)[5] |

| Secondary Structure Propensity | α -helix, β -sheet | 14-helix, 12-helix, β -hairpins[3] |

Experimental Workflows: Solution-Phase Orthogonal Coupling

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for utilizing tert-butyl 3-amino-3-phenylpropanoate in a solution-phase fragment condensation.

Objective: Synthesize a β -peptide dipeptide fragment (Fmoc-Xaa- β3 hPhe-OtBu) and selectively deprotect it for further chain elongation.

Phase 1: Amide Bond Formation (Coupling)

Causality Note: HATU is selected as the coupling reagent over DCC/HOBt because the β -amino group is sterically hindered. HATU accelerates the formation of the active OAt ester and minimizes epimerization at the α -carbon of the incoming amino acid.

-

Activation: Dissolve 1.0 equivalent of an Fmoc-protected amino acid (Fmoc-Xaa-OH) in anhydrous N,N-Dimethylformamide (DMF) at 0°C under inert atmosphere.

-

Reagent Addition: Add 1.2 equivalents of HATU and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes to allow the active ester to form.

-

Coupling: Add 1.1 equivalents of tert-butyl 3-amino-3-phenylpropanoate. Warm the reaction to room temperature and stir for 2 hours.

-

Validation (Self-Correction): Monitor the reaction via LC-MS. The disappearance of the starting materials and the appearance of the target mass [M+H]+ confirms successful conversion.

-

Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous NaHCO3 , 1M HCl , and brine. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Phase 2: Selective Deprotection (The Orthogonal Advantage)

Depending on the required direction of peptide synthesis, the chemist can selectively unmask either terminus.

Option A: N-Terminal Extension (Fmoc Removal)

-

Treat the purified dipeptide with a solution of 20% piperidine in DMF for 20 minutes at room temperature.

-

Validation: Thin-Layer Chromatography (TLC) will reveal the formation of dibenzofulvene (a highly UV-active byproduct) and the free amine (ninhydrin positive). The tert-butyl ester remains completely intact.

Option B: C-Terminal Extension (tert-Butyl Cleavage)

-

Treat the dipeptide with a cleavage cocktail consisting of 95% TFA / 2.5% Triisopropylsilane (TIPS) / 2.5% H2O for 2 hours at room temperature.

-

Validation: LC-MS will show a mass shift of -56 Da (corresponding to the loss of an isobutylene molecule), confirming the exposure of the free carboxylic acid while the Fmoc group remains unaffected.

Orthogonal protection strategy using tert-butyl 3-amino-3-phenylpropanoate in solution-phase synthesis.

Conclusion

The integration of tert-butyl 3-amino-3-phenylpropanoate into peptidomimetic design represents a masterclass in rational drug engineering. By leveraging the steric bulk of the β -carbon to evade proteolytic degradation[2], while simultaneously utilizing the tert-butyl ester for precise, orthogonal synthetic control[5], researchers can construct highly stable, biologically active molecules capable of addressing complex targets like protein aggregation and multidrug-resistant pathogens.

Sources

- 1. Frontiers | Synthetic Peptides as Protein Mimics [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rationally Designed Peptides and Peptidomimetics as Inhibitors of Amyloid-β (Aβ) Aggregation: Potential Therapeutics of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Solution-Phase Synthesis of β-Peptides Using tert-Butyl 3-Amino-3-Phenylpropanoate Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The incorporation of non-natural amino acids, particularly β-amino acids, into peptide sequences is a cornerstone strategy in modern peptidomimetic drug design. Peptides containing β-phenylalanine residues (β-peptides) adopt highly stable secondary structures and exhibit profound resistance to proteolytic degradation by endogenous enzymes such as chymotrypsin and carboxypeptidases [1]. This enzymatic stability significantly extends the in vivo half-life of peptide therapeutics [2].

tert-Butyl 3-amino-3-phenylpropanoate hydrochloride (commonly referred to as H-β-Phe-OtBu·HCl) serves as an optimal C-terminal building block for solution-phase peptide synthesis (SPS). The structural design of this reagent provides two critical synthetic advantages:

-

The tert-Butyl (tBu) Ester: Provides orthogonal protection against N-terminal Fmoc or Boc groups. By masking the C-terminal carboxylate, it prevents unwanted self-condensation (polymerization) and maintains high solubility in organic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

-

The Hydrochloride (HCl) Salt: Primary amines are prone to oxidation and degradation. The hydrochloride salt ensures the amine remains protonated and chemically stable during long-term storage. However, this necessitates an in situ neutralization step using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the nucleophilic free amine prior to coupling [3].

Experimental Design & Reagent Optimization

Because β-amino acids can exhibit altered nucleophilicity and distinct steric profiles compared to their α-amino acid counterparts, selecting the appropriate coupling reagent is critical to prevent incomplete reactions and epimerization. Uronium-based coupling reagents (e.g., HATU) are highly recommended over traditional carbodiimides (e.g., EDC/HOBt) for maximizing yield when coupling bulky or non-natural residues.

Table 1: Quantitative Comparison of Coupling Reagents for β-Amino Acid Incorporation

| Coupling Reagent System | Activation Time (min) | Reaction Time (h) | Epimerization Risk | Expected Yield (%) | Primary Byproduct (Removal) |

| HATU / DIPEA | 2 - 5 | 1 - 2 | Very Low | 90 - 98 | HOAt (Aqueous Wash) |

| EDC / HOBt | 10 - 15 | 3 - 12 | Low | 80 - 90 | Urea (Water-Soluble) |

| DIC / Oxyma | 5 - 10 | 2 - 4 | Low | 85 - 95 | DIU (Organic-Soluble) |

Note: HATU is prioritized in this protocol due to its superior kinetic profile and stabilization of the active ester intermediate via the 7-azabenzotriazole nitrogen.

Visualizing the Synthesis Workflow

The following diagrams map the logical progression of the solution-phase synthesis and the mechanistic pathway of the amide bond formation.

Figure 1: Solution-Phase Peptide Synthesis Workflow using H-β-Phe-OtBu·HCl.

Figure 2: Mechanistic pathway of HATU-mediated carboxyl activation and amide bond formation.

Detailed Experimental Protocols

Protocol A: Solution-Phase Amide Bond Formation

Objective: Couple an Fmoc-protected α-amino acid to the C-terminal H-β-Phe-OtBu·HCl building block.

Materials:

-

Fmoc-AA-OH (1.0 eq, e.g., 1.0 mmol)

-

H-β-Phe-OtBu·HCl (1.1 eq, 1.1 mmol)

-

HATU (1.1 eq, 1.1 mmol)

-

DIPEA (3.0 eq total; 3.0 mmol)

-

Anhydrous DMF (10 mL)

Step-by-Step Methodology:

-

Pre-Activation: In a dry, round-bottom flask purged with nitrogen, dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.1 eq) in 5 mL of anhydrous DMF. Add DIPEA (1.5 eq) dropwise while stirring at 0 °C. Stir for 3–5 minutes to allow the formation of the highly reactive OAt active ester.

-

Nucleophile Preparation: In a separate vial, dissolve H-β-Phe-OtBu·HCl (1.1 eq) in 5 mL of anhydrous DMF. Add DIPEA (1.5 eq) to neutralize the hydrochloride salt, liberating the free amine.

-

Coupling: Transfer the neutralized amine solution dropwise into the pre-activated carboxylate solution. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir continuously for 1 to 2 hours.

-

Self-Validating Checkpoint: Spot a small aliquot of the reaction mixture onto a TLC plate and perform a Ninhydrin (Kaiser) stain. The absence of a purple spot indicates the complete consumption of the primary amine. Alternatively, confirm the presence of the product mass [M+H]⁺ via LC-MS.

-

Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Washing: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Fmoc-AA-β-Phe-OtBu dipeptide. Purify via flash chromatography if necessary.

Protocol B: C-Terminal Deprotection (tert-Butyl Ester Cleavage)

Objective: Remove the tert-butyl ester to expose the free carboxylic acid for subsequent fragment condensation or final isolation.

Materials:

-

Protected Dipeptide (Fmoc-AA-β-Phe-OtBu)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIPS) - Carbocation Scavenger

Step-by-Step Methodology:

-

Cleavage Cocktail Preparation: Prepare a fresh solution of TFA / DCM / TIPS in a 50:45:5 (v/v/v) ratio.

-

Deprotection: Dissolve the protected peptide in the cleavage cocktail (approx. 10 mL per gram of peptide). Stir magnetically at room temperature for 2 hours.

-

Self-Validating Checkpoint: Perform LC-MS analysis. The successful cleavage is validated by a mass shift of -56 Da, corresponding to the loss of the isobutylene group.

-

Concentration: Evaporate the volatiles under a gentle stream of nitrogen until roughly 10% of the volume remains. Caution: Do not heat the mixture excessively to avoid side reactions.

-

Precipitation: Add ice-cold diethyl ether (10 volumes) to the concentrated residue to precipitate the deprotected peptide.

-

Collection: Centrifuge the suspension at 3000 rpm for 5 minutes. Decant the ether supernatant and wash the pellet twice more with cold ether. Dry the resulting solid in vacuo to yield the Fmoc-AA-β-Phe-OH product.

References

- BOC Sciences. "Non-Natural Phenylalanine in Peptide Design Guide." BOC Sciences Amino Acid.

- Seiller, B., et al. "Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022)." PMC.

- ACS Publications. "Direct Fmoc-Chemistry-Based Solid-Phase Synthesis of Peptidyl Thioesters." ACS.

Advanced Protocol for the Synthesis of Peptidomimetics Incorporating C-Terminal tert-Butyl 3-Amino-3-phenylpropanoate

Executive Summary & Mechanistic Rationale

In modern drug development, the incorporation of β -amino acids into peptide sequences is a field-proven strategy to enhance structural rigidity and confer profound resistance to enzymatic degradation by exopeptidases[1]. Specifically, derivatives of β -phenylalanine (3-amino-3-phenylpropanoic acid) are frequently utilized to improve the pharmacokinetic half-life of peptide therapeutics[1].

When a protocol requires the synthesis of a peptide terminating in tert-butyl 3-amino-3-phenylpropanoate , a unique chemical challenge arises. Standard Solid-Phase Peptide Synthesis (SPPS) anchors the C-terminus to a polymeric resin, yielding a free acid or amide upon cleavage. Synthesizing a peptide that specifically terminates in a tert-butyl ester cannot be efficiently achieved through direct SPPS.

As a Senior Application Scientist, the most authoritative and high-yielding approach to this problem is a Hybrid SPPS/Solution-Phase Fragment Condensation strategy [2]. This self-validating workflow involves:

-

Synthesizing the N-terminal peptide fragment on a highly acid-labile 2-Chlorotrityl chloride (2-CTC) resin[3].

-

Cleaving the fully protected peptide acid using ultra-mild acidic conditions (1% TFA).

-

Performing a solution-phase coupling of the protected fragment with the commercially available tert-butyl 3-amino-3-phenylpropanoate monomer[2].

This methodology ensures that the delicate tert-butyl ester remains intact during the coupling phase while preventing the premature deprotection of side-chain moieties.

Material Specifications & Reagent Selection

To ensure a self-validating and reproducible system, the selection of reagents must be strictly controlled. Table 1 summarizes the quantitative and qualitative data for the critical reagents used in this hybrid protocol.

Table 1: Critical Reagents and Mechanistic Rationale

| Reagent / Material | Function in Workflow | Mechanistic Rationale for Selection |

| 2-CTC Resin (Loading: ~1.0 mmol/g) | Solid Support (SPPS) | Sterically hindered trityl linker prevents diketopiperazine formation and allows cleavage at 1% TFA, preserving tBu/Boc side chains. |

| tert-Butyl 3-amino-3-phenylpropanoate | C-terminal Monomer | Introduces the target β -Phe residue. The tBu group acts as an orthogonal C-terminal protecting group during fragment condensation. |

| HATU | Coupling Reagent | Superior kinetics for sterically hindered couplings. Essential for overcoming the steric bulk of the β -amino acid during solution-phase condensation[2]. |

| DIPEA | Organic Base | Non-nucleophilic base; minimizes oxazolone-mediated epimerization of the C-terminal residue during fragment activation. |

| 1% TFA in DCM | Cleavage Cocktail | Selectively cleaves the peptide-resin trityl ester bond without hydrolyzing standard Fmoc/tBu side-chain protecting groups. |

| 10% Pyridine in MeOH | Neutralization Trap | Immediately neutralizes the 1% TFA cleavage filtrate, preventing time-dependent degradation of side-chain protecting groups. |

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the hybrid synthesis strategy, highlighting the transition from solid-phase elongation to solution-phase condensation.

Caption: Hybrid SPPS and Solution-Phase Workflow for C-Terminal β-Phenylalanine Incorporation

Step-by-Step Experimental Protocol

Phase 1: SPPS of the N-Terminal Fragment on 2-CTC Resin

Objective: Synthesize the target sequence minus the C-terminal β -Phe, retaining all side-chain protecting groups.

-

Resin Swelling: Swell 1.0 g of 2-CTC resin in anhydrous Dichloromethane (DCM) for 30 minutes in a fritted reaction vessel.

-

First Amino Acid Loading: Dissolve 1.5 eq of the C-terminal Fmoc-amino acid (of the N-terminal fragment) and 3.0 eq of DIPEA in dry DCM. Add to the resin and agitate for 2 hours at room temperature[3].

-

Capping: To prevent deletion sequences, cap unreacted trityl chloride sites by adding a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) for 15 minutes. Wash extensively with DCM and DMF.

-

Iterative Elongation: Perform standard Fmoc deprotection (20% piperidine in DMF, 2 × 10 min) and coupling cycles (3.0 eq Fmoc-AA-OH, 3.0 eq DIC, 3.0 eq OxymaPure in DMF for 45 min).

-

Final Deprotection: Remove the final N-terminal Fmoc group. If an N-acetylated peptide is desired, treat with Acetic Anhydride/DIPEA/DMF (1:2:7) for 30 minutes.

Phase 2: Mild Acidic Cleavage

Objective: Cleave the peptide from the resin while strictly maintaining side-chain protecting groups.

-

Preparation: Wash the resin thoroughly with DCM (5 × 10 mL) to remove all traces of basic DMF, which would neutralize the mild acid.

-

Cleavage: Add 10 mL of 1% TFA in DCM to the resin. Agitate gently for exactly 2 minutes.

-

Neutralization (Critical Step): Filter the cleavage solution directly into a receiving flask containing 2 mL of 10% Pyridine in Methanol. This immediately quenches the TFA, preventing premature loss of tBu/Boc groups.

-

Iteration: Repeat the 1% TFA treatment and filtration 5 times.

-

Isolation: Combine the neutralized filtrates, evaporate under reduced pressure to 5% of the original volume, and precipitate the fully protected peptide acid using ice-cold water. Filter and dry under vacuum over P2O5.

Phase 3: Solution-Phase Fragment Condensation

Objective: Couple the protected peptide acid to tert-butyl 3-amino-3-phenylpropanoate.

-

Activation: In a flame-dried round-bottom flask, dissolve 1.0 eq of the protected peptide acid and 1.1 eq of HATU in anhydrous DMF (concentration ~0.1 M). Cool the mixture to 0°C in an ice bath to suppress epimerization[2].

-

Amine Addition: Add 1.2 eq of tert-butyl 3-amino-3-phenylpropanoate to the solution.

-

Base Addition: Dropwise, add 3.0 eq of DIPEA. Stir at 0°C for 15 minutes, then allow the reaction to warm to room temperature. Agitate for 2–4 hours.

-

Validation: Monitor the condensation via LC-MS. The mass should correspond to the fully protected peptide ester.

-

Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% KHSO4 (aq), saturated NaHCO3 (aq), and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Phase 4: Global Deprotection & Purification

Causality Note: If the final application requires the intact tert-butyl ester, skip this step (ensure orthogonal side-chain protecting groups like Allyl/Alloc were used in Phase 1). If the free β -phenylalanine acid is the target, proceed below.

-

Deprotection: Dissolve the protected peptide ester in a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H2O (95:2.5:2.5, v/v/v). Stir for 2.5 hours at room temperature.

-

Precipitation: Concentrate the solution under a stream of nitrogen and precipitate the crude peptide using cold diethyl ether.

-

Purification: Centrifuge the precipitate, wash the pellet twice with ether, and purify via Preparative RP-HPLC using a C18 column and a Water/Acetonitrile (0.1% TFA) gradient.

Analytical Validation & Troubleshooting

-

Epimerization Control: The C-terminal residue of the N-terminal fragment is highly susceptible to oxazolone-driven epimerization during Phase 3[2]. If LC-MS reveals a diastereomeric doublet, switch the coupling reagent from HATU to the less epimerization-prone DEPBT, or ensure the N-terminal fragment is designed to end in a Glycine or Proline residue where stereocenters are absent or conformationally restricted[3].

-

Incomplete Mild Cleavage: If the yield from the 2-CTC resin is low, ensure the resin was completely devoid of DMF before adding the 1% TFA cocktail. Residual DMF acts as a base and neutralizes the mild acid.

References

-

Peptide Synthesis via Fragment Condensation. Methods in Molecular Biology, Vol 35: Peptide Synthesis Protocols. Available at:[Link]

-

2-Chlorotrityl Chloride and 4-Methylbenzhydryl Bromide Resin Loading Using the Mixture of Organic Solvents. ACS Publications. Available at:[Link]

-

Beta-Amino Acids in Peptide Synthesis. AAPPTec Technical Resources. Available at:[Link]

Sources

Application Note: Chemoselective Deprotection of tert-Butyl Esters in β-Amino Acid Hydrochlorides Using Trifluoroacetic Acid (TFA)

Target Audience: Synthetic Chemists, Peptide Researchers, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

The synthesis of β-amino acids, such as 3-amino-3-phenylpropanoic acid, represents a critical workflow in the development of peptidomimetics and small-molecule therapeutics. The tert-butyl (t-Bu) ester is a premier protecting group for carboxylic acids due to its steric bulk and absolute stability toward nucleophiles and basic conditions. However, its removal requires strongly acidic conditions[1].

This application note details an optimized, self-validating protocol for the chemoselective deprotection of 3-amino-3-phenylpropanoate tert-butyl ester hydrochloride using Trifluoroacetic Acid (TFA). As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality that dictates experimental success.

Mechanistic Causality & Reaction Dynamics

To master this protocol, one must understand the underlying physical chemistry of the cleavage and the specific structural advantages of the substrate.

-

Acid-Catalyzed Cleavage: TFA protonates the ester carbonyl oxygen, increasing the electrophilicity of the adjacent carbon. This induces the heterolytic cleavage of the alkyl-oxygen bond, releasing a highly stable tertiary carbocation (tert-butyl cation) and the free carboxylic acid[2].

-

The Fate of the Cation: The generated tert-butyl carbocation is highly reactive. In the absence of a scavenger, it can either deprotonate to form isobutylene gas (which escapes the system) or react with the trifluoroacetate anion to form tert-butyl trifluoroacetate[2][3].

-

The Protective Role of the Hydrochloride Salt: A unique advantage of this specific substrate is that the amine is already protonated as a hydrochloride salt ( −NH3+Cl− ). This renders the nitrogen electron-deficient and non-nucleophilic, inherently protecting it from unwanted N-alkylation by the tert-butyl cation. Consequently, the reaction is highly chemoselective without requiring prior Boc-protection of the amine[4].

Experimental Design & Optimization

While the protonated amine is protected, the electron-rich phenyl ring of the substrate remains theoretically susceptible to electrophilic aromatic substitution (Friedel-Crafts alkylation) by the tert-butyl cation.

-

Solvent Selection: A 1:1 mixture of TFA and Dichloromethane (DCM) is the industry standard[1][4]. DCM acts as a diluent that modulates the dielectric constant of the medium, preventing the precipitation of polar intermediates and ensuring a homogenous reaction rate.

-

Scavenger Integration: To prevent phenyl ring alkylation and suppress the formation of tert-butyl trifluoroacetate, Triisopropylsilane (TIPS) is introduced as a hydride donor. TIPS irreversibly reduces the tert-butyl cation to isobutane gas, driving the reaction forward[3].

Table 1: Optimization of Cleavage Conditions and Scavenger Effects

| Entry | TFA:DCM Ratio | Scavenger | Time (h) | Yield (%) | Purity (HPLC) | Mechanistic Observation |

| 1 | 20:80 | None | 12 | 65 | 82% | Incomplete conversion; equilibrium stalled[1]. |

| 2 | 50:50 | None | 3 | 88 | 91% | Minor alkylated byproducts detected. |

| 3 | 50:50 | 2% TIPS | 3 | 96 | >98% | Clean conversion; cation successfully trapped. |

| 4 | 100:0 (Neat) | 2% TIPS | 1 | 92 | 95% | Rapid cleavage; difficult azeotropic removal. |

Visualizations of Workflow and Mechanism

Fig 1: Workflow and mechanistic pathway for TFA-mediated tert-butyl ester deprotection.

Fig 2: Acid-catalyzed cleavage mechanism of tert-butyl ester and subsequent cation trapping.

Step-by-Step Protocol (Self-Validating System)

This protocol is designed with internal In-Process Controls (IPCs) to ensure trustworthiness and eliminate guesswork.

Materials Required:

-

3-Amino-3-phenylpropanoate tert-butyl ester hydrochloride (1.0 mmol)

-

Trifluoroacetic Acid (TFA, >99% purity)

-

Dichloromethane (DCM, anhydrous)

-

Triisopropylsilane (TIPS)

-

Toluene and Diethyl Ether (anhydrous)

Procedure:

-

Substrate Dissolution: Suspend 1.0 mmol of the starting material in 5.0 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Validation Check: The suspension may not fully clear until TFA is added, as the HCl salt has limited solubility in pure DCM.

-

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. Add 0.2 mL of TIPS (scavenger), followed by the dropwise addition of 5.0 mL of TFA[1].

-

Causality: Cooling mitigates the exothermic protonation and prevents premature, uncontrolled off-gassing of isobutylene.

-

-

Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 to 3 hours[4].

-

Validation Check (IPC): Monitor by LC-MS. The reaction is complete when the starting material mass ( [M+H]+=222.1 ) is entirely replaced by the product mass ( [M+H]+=166.1 ). A mass shift of exactly -56 Da confirms the loss of the isobutylene fragment.

-

-

Primary Concentration: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at 30 °C.

-

Caution: Do not exceed 35 °C to prevent thermal degradation.

-

-

Azeotropic Co-evaporation: Add 10 mL of toluene to the crude residue and evaporate under reduced pressure. Repeat this step twice.

-

Causality: TFA boils at 72 °C and forms strong hydrogen bonds with the free carboxylic acid, making it notoriously difficult to remove via simple vacuum. Toluene forms a low-boiling azeotrope with TFA, physically disrupting these hydrogen bonds and pulling the residual acid out of the matrix[1].

-

-

Product Isolation (Trituration): Suspend the resulting viscous oil in 15 mL of ice-cold anhydrous diethyl ether. Stir vigorously for 15 minutes.

-

Validation Check: A free-flowing white precipitate should form immediately. The highly polar zwitterionic/mixed salt product is insoluble in ether, while TIPS, TIPS-adducts, and residual organic impurities remain dissolved.

-

-

Filtration: Filter the solid through a sintered glass funnel, wash with an additional 10 mL of cold ether, and dry under high vacuum to afford 3-amino-3-phenylpropanoic acid (mixed HCl/TFA salt) as a white powder.

Troubleshooting & Optimization

-

Incomplete Deprotection: Indicated by a persistent +56 Da mass in LC-MS. Solution: Increase TFA concentration or extend reaction time. Ensure the reaction is not stalled by an accumulation of tert-butyl trifluoroacetate[1][3].

-

Product "Oils Out" During Trituration: Indicated by a gummy residue instead of a white powder. Cause: Incomplete removal of TFA. Solution: Re-dissolve the gum in DCM, add toluene, and repeat the co-evaporation step (Step 5) until a crisp solid is obtained upon ether addition[1].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

Application Notes and Protocols for the Synthesis of 4-Phenylazetidin-2-one from tert-Butyl 3-Amino-3-phenylpropanoate Hydrochloride

Abstract

This document provides a comprehensive guide for the synthesis of 4-phenylazetidin-2-one, a core β-lactam structure, through the intramolecular cyclization of tert-butyl 3-amino-3-phenylpropanoate hydrochloride. The protocol is based on the well-established Breckpot synthesis, which utilizes a Grignard reagent to facilitate the ring-closure of a β-amino ester.[1] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and discuss critical parameters for ensuring a successful and high-yielding reaction. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Scientific Rationale

The β-lactam (2-azetidinone) ring is a privileged pharmacophore, forming the structural cornerstone of some of the most important classes of antibiotics, including penicillins and cephalosporins.[2] Its unique strained four-membered ring imparts the necessary reactivity to inhibit bacterial cell wall synthesis.[3] Consequently, robust and efficient methods for the synthesis of substituted β-lactams are of paramount importance in medicinal chemistry.

One of the most direct methods for constructing the azetidinone ring is the intramolecular cyclization of β-amino acid derivatives.[3][4][5][6] The starting material for this protocol, tert-butyl 3-amino-3-phenylpropanoate hydrochloride, is an ideal precursor. It possesses the requisite linear β-amino ester backbone primed for cyclization.

The core of this transformation is the Breckpot β-lactam synthesis , which employs a Grignard reagent, such as ethylmagnesium bromide, to induce cyclization.[1] The choice of a Grignard reagent is causal and multi-faceted:

-

Deprotonation: The starting material is an ammonium hydrochloride salt. The Grignard reagent acts as a strong base to neutralize the salt and liberate the free amine.

-

Activation: A second equivalent of the Grignard reagent reacts with the now-free amine (R-NH₂) to form a magnesium N-haloamide intermediate (R-NH-MgX). This step is critical as it enhances the nucleophilicity of the nitrogen atom.

-

Intramolecular Cyclization: The activated nitrogen attacks the electrophilic carbonyl carbon of the tert-butyl ester.

-

Leaving Group Expulsion: The resulting tetrahedral intermediate collapses, expelling the stable tert-butoxide anion, which is coordinated to the magnesium ion, thus forming the thermodynamically stable four-membered lactam ring.

The tert-butyl ester is particularly advantageous as the bulky tert-butoxy group is an excellent leaving group in this context, facilitating the final ring-closing step.

Reaction Mechanism and Workflow Visualization

The overall transformation and the experimental workflow are depicted below. Understanding the sequence of chemical events is crucial for troubleshooting and optimizing the reaction.

Overall Reaction Scheme

Caption: Grignard-mediated cyclization of the β-amino ester to the β-lactam.

Experimental Workflow

Caption: Step-by-step experimental workflow for β-lactam synthesis.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made, but reagent equivalencies should be maintained.

Reagents and Equipment

| Reagent / Equipment | Details | Purpose |

| Chemicals | ||

| tert-Butyl 3-amino-3-phenylpropanoate HCl | M.W. 257.75 g/mol , >98% purity | Starting Material |

| Ethylmagnesium bromide (EtMgBr) | 3.0 M solution in diethyl ether | Grignard Reagent |

| Tetrahydrofuran (THF) | Anhydrous, >99.9%, inhibitor-free | Reaction Solvent |

| Saturated Ammonium Chloride (NH₄Cl) | Aqueous solution | Quenching Agent |

| Ethyl Acetate (EtOAc) | ACS Grade or higher | Extraction Solvent |

| Brine (Saturated NaCl) | Aqueous solution | Washing Agent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Drying Agent |

| Silica Gel | 230-400 mesh | Chromatography Stationary Phase |

| Equipment | ||

| Three-neck round-bottom flask | 250 mL, flame-dried | Reaction Vessel |

| Magnetic stirrer and stir bar | Agitation | |

| Condenser | Reflux/Inert Atmosphere | |

| Pressure-equalizing dropping funnel | 50 mL | Controlled Reagent Addition |

| Nitrogen or Argon gas inlet | Inert Atmosphere | |

| Ice-water bath | Temperature Control | |

| Separatory funnel | 500 mL | Extraction |

| Rotary evaporator | Solvent Removal |

Step-by-Step Procedure

A. System Preparation

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum.

-

Flame-dry the entire apparatus under a stream of nitrogen to ensure all surfaces are free of moisture. Allow the system to cool to room temperature under a positive pressure of nitrogen.

B. Reagent Charging and Reaction

-

To the cooled flask, add tert-butyl 3-amino-3-phenylpropanoate hydrochloride (2.58 g, 10.0 mmol).

-

Add 100 mL of anhydrous THF via cannula or syringe to the flask. Stir the resulting suspension.

-

Cool the flask to 0°C using an ice-water bath.

-

Charge the dropping funnel with ethylmagnesium bromide (7.3 mL of a 3.0 M solution in Et₂O, 22.0 mmol, 2.2 eq.).

-

Add the Grignard solution dropwise to the stirred suspension over 20-30 minutes. Causality Note: Slow addition is critical to control the initial exothermic deprotonation and prevent side reactions. Vigorous gas (ethane) evolution will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

C. Quenching and Work-up

-

Cool the reaction flask back to 0°C in an ice-water bath.

-

Safety First: Quench the reaction by slowly and carefully adding 50 mL of saturated aqueous ammonium chloride solution. This will neutralize any unreacted Grignard reagent.

-

Transfer the entire mixture to a 500 mL separatory funnel.

-

Add 100 mL of ethyl acetate and shake vigorously. Allow the layers to separate.

-

Collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

-

Combine all organic extracts and wash them once with 50 mL of brine. Causality Note: The brine wash helps to remove residual water and inorganic salts from the organic phase.

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

D. Purification and Characterization

-

The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc up to 50% EtOAc) to isolate the pure 4-phenylazetidin-2-one.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, typically as a white solid.

-

Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Troubleshooting and Safety Considerations

| Issue | Potential Cause | Recommended Solution |

| Low or No Yield | Moisture in the reaction (wet glassware, solvent, or nitrogen line). | Ensure all glassware is rigorously flame-dried. Use freshly opened anhydrous solvents. |

| Inactive Grignard reagent. | Titrate the Grignard reagent before use to confirm its molarity. Use a fresh bottle if necessary. | |

| Insufficient reaction time or temperature. | Allow the reaction to stir for the full recommended time or gently heat to reflux if TLC shows incomplete conversion. | |

| Formation of Byproducts | Reaction quenched too quickly or with a strong acid. | Always use a mild quenching agent like saturated aq. NH₄Cl at 0°C. |

| Intermolecular side reactions. | Ensure slow, controlled addition of the Grignard reagent to maintain effective dilution and favor intramolecular cyclization. |

Safety Precautions:

-

Grignard Reagents: Ethylmagnesium bromide is highly flammable and reacts violently with water. Handle it under an inert atmosphere at all times.

-

Anhydrous Solvents: THF can form explosive peroxides. Use freshly opened bottles and never distill to dryness.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves when performing this experiment.

-

Fume Hood: All operations should be conducted in a well-ventilated chemical fume hood.

References

-

Chmielewski, M., et al. (2024). The Kinugasa Reaction. Organic Reactions, 114, 223–506. Available from: [Link]

-

Hosseini, A., & Schreiner, P. R. (2019). Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Chemistry Portal. Available from: [Link]

-

MDPI. (2015). Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling. MDPI. Available from: [Link]

-

Kutaszewicz, R., et al. (2022). Kinugasa Reaction for DNA-Encoded β-Lactam Library Synthesis. Organic Letters. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of β-Lactams and β-Aminoesters via High Intensity Ultrasound-Promoted Reformatsky Reactions. ResearchGate. Available from: [Link]

-

DeMong, D. E., & Williams, R. M. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Chemical Reviews. Available from: [Link]

-

Wikipedia. (n.d.). β-Lactam. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-lactams. Available from: [Link]

- Kametani, T., et al. (1981). A simple beta-lactam synthesis using a Grignard reagent: synthesis of 3-unsubstituted and 3-vinyl-beta-lactams. Tetrahedron, 37(4), 715-719.

-

Palomo, C., et al. (2011). Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives. Organic Letters, 13(23), 6276–6279. Available from: [Link]

-

Burnett, D. A., et al. (1993). Conversion of /3-Amino Esters to /3-Lactams via Tin(II) Amides. The Journal of Organic Chemistry, 58(22), 5973-5976. Available from: [Link]

-

D'hooghe, M., & De Kimpe, N. (2017). Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams. European Journal of Organic Chemistry, 2017(27), 3899-3916. Available from: [Link]

- Google Patents. (n.d.). Process for synthesizing beta-lactam.

Sources

- 1. β-Lactam - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US20040030126A1 - Process for synthesizing beta-lactam - Google Patents [patents.google.com]

Technical Support Center: Strategies for Preventing Racemization of tert-Butyl 3-Amino-3-Phenylpropanoate Hydrochloride

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with maintaining the stereochemical integrity of tert-butyl 3-amino-3-phenylpropanoate during coupling reactions. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you achieve high chiral purity in your final product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in my synthesis?

Racemization is a process where a single enantiomer of a chiral molecule, such as your L- or D-amino acid derivative, converts into a mixture of both enantiomers. In the context of a peptide chain, this is more precisely called epimerization.[1] The biological activity of a peptide is intrinsically linked to its specific three-dimensional structure, which is dictated by the precise chirality of its amino acid components. The introduction of diastereomeric impurities due to racemization can drastically reduce a peptide's therapeutic efficacy, alter its pharmacological profile, and introduce off-target effects.[1][2] These impurities are often difficult to separate from the desired product, complicating purification and compromising the final compound's quality.

Q2: What is the primary mechanism of racemization during peptide coupling?

The most common pathway for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[3][4] This process occurs in several steps:

-

Activation: The coupling reagent activates the carboxylic acid group of the amino acid.

-

Ring Formation: The activated carbonyl is attacked intramolecularly by the oxygen of the N-protecting group's carbonyl, forming the oxazolone ring.

-

Proton Abstraction: The proton on the chiral α-carbon of the oxazolone is now highly acidic and can be easily removed by a base present in the reaction mixture.[4][5]

-

Loss of Chirality: The resulting carbanion is achiral. Reprotonation can occur from either face, leading to a mixture of L- and D-enantiomers.[6]

Amino acids with Nα-acyl protecting groups (like Benzoyl) are more prone to this mechanism than those with Nα-carbamate protecting groups (like Boc or Fmoc).[4]

Caption: Mechanism of racemization via oxazolone formation.

Q3: How does the hydrochloride salt on my starting material affect the reaction?

The tert-butyl 3-amino-3-phenylpropanoate is supplied as a hydrochloride salt, meaning the amino group is protonated (-NH3+ Cl-). Before it can act as a nucleophile in the coupling reaction, this proton must be removed to generate the free amine (-NH2). This is accomplished by adding a base.[7] However, the choice and amount of base are critical. While necessary for deprotonation, excess or a sufficiently strong base can also promote racemization of the activated carboxyl component by facilitating the abstraction of the alpha-proton, as described in the oxazolone mechanism.[7][8] Therefore, a delicate balance must be achieved.

Troubleshooting Guide: Key Factors & Solutions

The extent of racemization is a cumulative result of several experimental factors. By systematically optimizing each one, you can preserve the stereochemical integrity of your product.

Issue 1: Inappropriate Choice of Coupling Reagent and Additives

Causality: The primary role of a coupling reagent is to activate the carboxylic acid, but the structure of the activated intermediate greatly influences its susceptibility to oxazolone formation. Carbodiimides like DCC or DIC, when used alone, generate a highly reactive O-acylisourea intermediate that can rapidly cyclize to the oxazolone.[3][9][10]

Solution: The most effective strategy is to use a coupling reagent in combination with a racemization-suppressing additive.[11] These additives intercept the highly reactive intermediate to form an active ester that is more stable, less prone to cyclization, but still sufficiently reactive to couple with the amine.[3][10][12]

Recommended Combinations:

| Reagent Combination | Class | Advantages | Disadvantages |

| DIC / Oxyma | Carbodiimide + Additive | Excellent racemization suppression; Oxyma is non-explosive and highly effective.[3][13][14] High solubility of byproducts. | |

| DIC / HOBt | Carbodiimide + Additive | The classic standard for minimizing racemization.[15][16][17] | HOBt has explosive properties and is being phased out in many labs.[14] |

| HATU / HOAt | Uronium Salt | Very fast coupling rates, which can reduce reaction time and thus the opportunity for racemization.[9] | Can be more expensive. Still requires careful control of base. |

| COMU | Uronium Salt | High efficiency, derived from Oxyma, so it is non-explosive. Can be used with weaker bases like 2,4,6-collidine to reduce racemization.[18] |

Issue 2: Incorrect Base Selection and Stoichiometry

Causality: The base is a double-edged sword. It is required to neutralize the hydrochloride salt of the amine component, but it also catalyzes the undesired proton abstraction from the oxazolone intermediate.[8] The rate of this side reaction is directly related to the base's strength and steric hindrance.[8][15]

Solution: Choose a base that is just strong enough to deprotonate the amine salt but is sterically hindered or has lower basicity to minimize its ability to abstract the α-proton.

Base Recommendations:

| Base | pKa | Characteristics | Recommendation |

| N,N-Diisopropylethylamine (DIEA) | ~10.7 | Highly basic, moderately hindered. Commonly used but can increase racemization risk.[15] | Use with caution. Not the first choice if racemization is a concern. |

| N-Methylmorpholine (NMM) | ~7.4 | Weaker base, less sterically hindered than DIEA. Generally a better choice for suppressing racemization.[8][15] | Recommended. |

| 2,4,6-Collidine (TMP) | ~7.4 | Weaker base with significant steric hindrance. Often produces the least racemization.[8] | Highly Recommended. |

Stoichiometry is Key: Use the minimum amount of base required. For coupling an N-protected amino acid to an amine hydrochloride salt, a common starting point is 1.0 equivalent of base to neutralize the salt. Uronium salt reagents like HATU often require an additional equivalent of base for the coupling mechanism itself. Always consult the specific protocol for your chosen reagent.

Issue 3: Suboptimal Reaction Conditions

Causality: Chemical reactions, including racemization, accelerate at higher temperatures.[3][15] Likewise, longer pre-activation or overall reaction times provide more opportunity for the oxazolone to form and racemize before the desired coupling can occur.[3][15]

Solution: Maintain strict control over the reaction temperature and time.

-

Temperature Control: Perform coupling reactions at 0 °C or room temperature. Avoid heating unless absolutely necessary for sterically hindered couplings, and even then, proceed with caution.[15]

-

Minimize Activation Time: Do not allow the activated carboxylic acid component to sit for extended periods before adding the amine. Ideally, the activated species should be generated in situ or used immediately.[15]

Visual Troubleshooting Workflow

This decision tree can guide you in setting up your experiment to minimize racemization.

Caption: Decision workflow for minimizing racemization.

Recommended Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol provides a robust starting point for minimizing racemization.

Materials:

-

N-protected amino acid (e.g., Fmoc-L-Alanine) (1.0 equiv)

-

tert-butyl 3-amino-3-phenylpropanoate hydrochloride (1.0 equiv)

-

Diisopropylcarbodiimide (DIC) (1.05 equiv)

-

Ethyl cyanohydroxyiminoacetate (Oxyma) (1.05 equiv)[3]

-

2,4,6-Collidine (1.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a clean, dry, nitrogen-flushed flask, dissolve the N-protected amino acid (1.0 equiv) and Oxyma (1.05 equiv) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIC (1.05 equiv) to the solution. Let the activation proceed for 5-10 minutes at 0 °C.

-

In a separate flask, dissolve tert-butyl 3-amino-3-phenylpropanoate hydrochloride (1.0 equiv) in anhydrous DMF.

-

Add 2,4,6-collidine (1.0 equiv) to the amine solution to neutralize the hydrochloride salt. Stir for 5 minutes.

-

Slowly add the neutralized amine solution to the activated acid solution at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Work up the reaction as appropriate for your specific product (e.g., aqueous wash, extraction, and purification).

Protocol 2: Assessing Chiral Purity via HPLC

After synthesis and purification, you must verify the chiral purity of your product. This is typically done by chiral HPLC.

General Workflow:

-

Sample Preparation: If your final product is a protected dipeptide, it can often be analyzed directly. If it is part of a larger peptide, acid hydrolysis (e.g., 6N HCl) is required to break it down into its constituent amino acids.[19]

-

Derivatization (Indirect Method): The amino acid mixture can be reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. These diastereomers can then be separated on a standard achiral reverse-phase HPLC column (e.g., C18).[20]

-

Direct Analysis: Alternatively, the underivatized amino acids or Fmoc-protected derivatives can be separated directly using a chiral stationary phase (CSP) column.[19][21][22] This method avoids potential side reactions from derivatization.

-

Analysis: Inject the prepared sample onto the HPLC. The D- and L-isomers (or corresponding diastereomers) will elute at different retention times.

-

Quantification: Integrate the peak areas for both stereoisomers to calculate the enantiomeric excess (ee%) or the percentage of the undesired D-isomer.[20] A result of <0.5% D-isomer is often considered excellent.

References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Cui, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

- Kvsrg, P., Bharathi, K., & Haseena Banu, B. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 108-119.

-

Miyazawa, T., et al. (1995). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. Peptide Science. Retrieved from [Link]

-

Iris Biotech. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

- Miyazawa, T., Yamada, T., & Kuwata, S. (1994). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives.

- Miyazawa, T., et al. (1994). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. RSC Publishing.

- Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138.

- Salma, U., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031.

- Reddy, G. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(28), 3467-3478.

- Ji, Y., et al. (2000).

- Ramu, B. V. G., et al. (2014).

- Li, P., & Xu, J. C. (1999). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 64(1), 8-11.

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

- Subirós-Funosas, R., et al. (2022).

- Wang, P., et al. (2015). Oxyma-based phosphates for racemization-free peptide segment couplings. Organic & Biomolecular Chemistry, 13(38), 9875-9880.

- van der Meide, P. (2019). Chemically fuelled deracemization of amino acids. MSc Thesis, Radboud University.

- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

- Hu, L., et al. (2019). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.

- Yang, P., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2314224120.

- Zhao, J., et al. (2021). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society, 143(27), 10455-10464.

- Seidel, D. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry, 79(5), 2276-2287.

- Sureshbabu, V. V., & Ganesan, A. (2012). Amino acid chlorides: A journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics. Journal of Peptide Science, 18(3), 153-171.

- Ananda, K., & Sureshbabu, V. V. (2000). A method for the deprotonation of hydrochloride salts of peptide esters to free amino esters using activated zinc dust. Journal of Peptide Research, 55(3), 209-212.

- Fields, G. B. (Ed.). (1997). Methods in Enzymology (Vol. 289). Academic Press.

- Goodman, M., & Stueben, K. C. (1959). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 24(11), 1709-1712.

-

Quora. (2023, May 17). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. peptide.com [peptide.com]

- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptidechemistry.org [peptidechemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. people.uniurb.it [people.uniurb.it]

- 19. Analyses of amino acids, Enantiomeric purity [cat-online.com]

- 20. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Troubleshooting Low Solubility of tert-butyl 3-amino-3-phenylpropanoate hydrochloride in DMF

Welcome to the technical support center for troubleshooting common issues encountered during chemical synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with tert-butyl 3-amino-3-phenylpropanoate hydrochloride and experiencing solubility challenges in dimethylformamide (DMF). Our goal is to provide you with a comprehensive, in-depth resource that not only offers solutions but also explains the underlying chemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving tert-butyl 3-amino-3-phenylpropanoate hydrochloride in DMF at room temperature. Is this expected?

A1: Yes, it is not uncommon to experience limited solubility of amine hydrochloride salts in pure DMF at room temperature. Several factors contribute to this:

-

Salt Form: The hydrochloride salt is an ionic compound. While DMF is a polar aprotic solvent capable of dissolving many salts, the lattice energy of the crystalline salt can be significant, requiring substantial energy to break apart the ionic interactions.

-

Zwitterionic Character: In solution, amino acid derivatives can exist in equilibrium with their zwitterionic form, which can also limit solubility in certain organic solvents.[1][2]

-

Solvent Polarity: Although polar, DMF may not be sufficiently polar to effectively solvate both the ammonium cation and the chloride anion, especially when compared to more protic solvents like water or methanol.[1]

It is a common observation that the salt form of a compound can have a significant impact on its solubility in various solvents.[1][3]

Q2: What initial steps can I take to improve the solubility of tert-butyl 3-amino-3-phenylpropanoate hydrochloride in DMF?

A2: Before resorting to more complex methods, there are several straightforward techniques you can employ to enhance solubility:

-